4-acetyl-N,N-diethylbenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives is well-documented in the provided papers. For instance, one study describes the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine, which involves the reaction with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . Another paper details the transformation of N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide into various derivatives using NMR and mass spectroscopy techniques . These methods could potentially be adapted for the synthesis of "4-acetyl-N,N-diethylbenzenesulfonamide" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized using various spectroscopic techniques. For example, the crystal structure of N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide was determined by single crystal X-ray diffraction, revealing a V-shaped conformation and specific dihedral angles between the benzene rings . Similarly, the structure of N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide was elucidated, showing a V-shape and dihedral angle of 84.31(9)° . These findings provide insights into the three-dimensional arrangement of atoms in sulfonamide molecules, which is crucial for understanding their chemical behavior.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "4-acetyl-N,N-diethylbenzenesulfonamide." However, sulfonamides, in general, can participate in various chemical reactions due to their functional groups. For instance, they can undergo nucleophilic substitution reactions or be transformed into other derivatives through reactions with different reagents . The reactivity of the sulfonamide group is influenced by the substituents attached to the nitrogen and the aromatic ring, which can be explored further in the context of "4-acetyl-N,N-diethylbenzenesulfonamide."
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are determined by their molecular structure. The provided papers discuss the crystal packing, hydrogen bonding, and other intermolecular interactions that influence the stability and solubility of these compounds . For example, N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide forms chains in the crystal through N-H⋯O and C-H⋯O hydrogen bonds . These properties are essential for the development of pharmaceuticals, as they affect the drug's bioavailability and efficacy.
Scientific Research Applications
Heterocyclic Synthesis and Pharmacological Potential
4-acetyl-N,N-diethylbenzenesulfonamide serves as a precursor in the synthesis of various heterocyclic compounds. It is condensed with dimethylformamide dimethy-lacetal (DMF-DMA) to yield enaminones, which further react with different reagents to produce a range of derivatives including pyrazoles, triazolopyrimidine, imidazopyridine, and others. These compounds align with the sulfonamide pharmacophore, acting as Cyclooxygenase (COX-2) inhibitors. Molecular docking studies suggest that some of these synthesized compounds could be suitable COX-2 inhibitors with potential for further modification (Hassan, 2014).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives, such as 4-phthalimidobenzenesulfonamide derivatives, have been synthesized and evaluated for inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These compounds, confirmed through spectral and elemental analyses, have shown high selectivity against AChE. Molecular docking studies provide insights into their potential as inhibitors, suggesting applications in therapeutic treatments for conditions like Alzheimer's disease (Soyer et al., 2016).
Antimicrobial and Antiproliferative Agents
N-ethyl-N-methylbenzenesulfonamide derivatives, synthesized from 4-acetyl-N-ethyl-N-methylbenzenesulfonamide, have shown promise as antimicrobial and antiproliferative agents. These compounds, featuring various biologically active moieties like thiazoles and imidazo[2,1-b]thiazole, have been screened for cytotoxic activity against human cell lines and exhibit significant antimicrobial activity. Molecular docking studies have helped in understanding their mode of action as inhibitors against specific enzyme active sites (Abd El-Gilil, 2019).
Synthesis of N-Glycosyl Amides
In carbohydrate research, N-glucosyl-2,4-dinitrobenzenesulfonamide, prepared from N-acetyl-d-glucosamine and 2,4-dinitrobenzenesulfonyl chloride, facilitates the synthesis of N-glucosylamides from thioacids. These reactions are notable for their efficiency, being carried out at room temperature and completed in a short time (Talan, Sanki, & Sucheck, 2009).
Safety And Hazards
The safety information available indicates that the compound has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
4-acetyl-N,N-diethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-4-13(5-2)17(15,16)12-8-6-11(7-9-12)10(3)14/h6-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAAHYQTIYWBEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353739 | |
Record name | 4-acetyl-N,N-diethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N,N-diethylbenzenesulfonamide | |
CAS RN |
1658-97-5 | |
Record name | 4-Acetyl-N,N-diethylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1658-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-acetyl-N,N-diethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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